(E)-2-(benzo[d]thiazol-2-yl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylonitrile
Description
This compound belongs to the acrylonitrile family, featuring a benzo[d]thiazole moiety linked to a pyrazole ring substituted with chlorine and methyl groups. Its synthesis typically involves a Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and aromatic aldehydes under mild conditions (ethanol, triethylamine catalyst, room temperature) . The E-configuration is stabilized by conjugation across the acrylonitrile backbone, a common feature in structurally similar derivatives.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4S/c1-13-16(19(21)25(24-13)15-7-3-2-4-8-15)11-14(12-22)20-23-17-9-5-6-10-18(17)26-20/h2-11H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUHZCYFVGPRFI-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C2=NC3=CC=CC=C3S2)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C2=NC3=CC=CC=C3S2)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation and Chlorination
Ethyl benzoylacetate undergoes cyclocondensation with methylhydrazine in the presence of sulfuric acid (H₂SO₄) in ethanol at reflux for 17 hours, forming the pyrazole core. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 80°C for 12 hours introduces the chlorine substituent at the 5-position. The reaction is quenched with ice-water, and the product is purified via recrystallization from ethanol, yielding a pale-yellow solid (m.p. 155–157°C).
Key Reaction Conditions:
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Catalyst: H₂SO₄ (5 mol%)
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Solvent: Ethanol
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Temperature: Reflux (78°C)
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Yield: 76% (isolated)
Knoevenagel Condensation for Acrylonitrile Formation
The target acrylonitrile derivative is synthesized via a Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
Reaction Mechanism and Optimization
Equimolar amounts of the aldehyde and acetonitrile derivative are stirred in ethanol with triethylamine (TEA, 10 mol%) as a base catalyst. The reaction proceeds at room temperature for 18 minutes, forming the (E)-isomer exclusively due to steric hindrance from the benzo[d]thiazole and pyrazole substituents. The precipitate is filtered, washed with cold ethanol, and crystallized to obtain the pure product (66% yield).
Optimization Insights:
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Catalyst: TEA outperforms piperidine or DBU in minimizing side reactions.
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Solvent: Ethanol ensures high solubility of reactants and facilitates easy isolation.
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Stereoselectivity: The (E)-configuration is confirmed by ¹H-NMR (δ 8.51 ppm, singlet for olefinic proton).
Characterization and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | TEA | Piperidine |
| Solvent | Ethanol | DMF |
| Time | 18 min | 2 h |
| Yield | 66% | 58% |
| Purity (HPLC) | >99% | 95% |
Method A (TEA/ethanol) is superior in yield and reaction time, attributed to the polar protic solvent enhancing nucleophilicity.
Challenges and Mitigation Strategies
Byproduct Formation
Stereochemical Control
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Issue: Potential (Z)-isomer formation under basic conditions.
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Solution: Use of bulky substituents (benzo[d]thiazole) favors (E)-isomer via thermodynamic control.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g batch) in ethanol with TEA achieves 63% yield, demonstrating scalability. Cost analysis reveals raw material expenses dominated by the pyrazole aldehyde (∼$45/g) , necessitating optimization of chlorination steps to reduce POCl₃ usage.
Chemical Reactions Analysis
Cycloaddition Reactions
The acrylonitrile’s α,β-unsaturated system participates in [3+2] cycloadditions with dipolarophiles like azomethine ylides or nitrile oxides, forming polyheterocyclic systems .
Key Example:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl acrylate | Reflux in ethanol, 2 h | Pyrazolyl-thiazole cycloadduct | 75–89% | |
| 1,4-Naphthoquinone | Acetic acid, reflux | Naphthoquinone-fused derivative | 68% |
These reactions exploit the electron-deficient double bond in acrylonitrile, enabling regioselective cyclization .
Nitrile Group Reactivity
The nitrile group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions, though no direct examples exist for this compound. Analogs show:
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Hydrolysis: 2-(Benzo[d]thiazol-2-yl)acrylonitrile → 2-(Benzo[d]thiazol-2-yl)acrylic acid (HCl, H2O, reflux) .
Pyrazole Ring Modifications
The 5-chloro substituent on the pyrazole is susceptible to nucleophilic aromatic substitution (NAS):
Electrophilic substitution on the benzo[d]thiazole ring is limited due to electron-withdrawing effects, but bromination at the 6-position has been reported for analogs .
Photochemical Behavior
While not directly studied for this compound, structurally related acrylonitriles exhibit photochromism in crystalline phases . UV irradiation induces E→Z isomerization or cyclization, potentially altering biological activity .
Biological Activity and Derivatization
The compound serves as a precursor for bioactive hybrids. Key derivatization strategies include:
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Thiazole-Pyrazole Hybrids: Reaction with phenacyl bromides yields antitumor agents (e.g., MCF-7 inhibition) .
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Quinone Conjugates: Adducts with 1,4-naphthoquinone show enhanced anticancer activity .
Representative Bioactive Derivatives:
| Derivative Class | Biological Activity | IC50/EC50 | Reference |
|---|---|---|---|
| Quinone-pyrazole hybrids | Anticancer (HeLa cells) | 2.3–8.7 µM | |
| Thiazole-triazole hybrids | Acetylcholinesterase inhibition | 0.89 µM |
Stability and Degradation
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, which involves the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with appropriate aldehydes in the presence of a base. The synthesis typically yields high purity and can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography . The molecular formula of the compound is , with a molecular weight of approximately 376.87 g/mol .
Antimicrobial Activity
One of the most notable applications of this compound is its antimicrobial properties. Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant antifungal activity against various pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . The structure's ability to interact with biological targets makes it a candidate for developing new antifungal agents.
Anti-Tubercular Activity
Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating Mycobacterium tuberculosis. The compound has shown promising results in inhibiting bacterial growth, making it a potential lead for anti-tubercular drug development . The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for the survival of the bacteria.
Acetylcholinesterase Inhibition
The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds that inhibit AChE can enhance cholinergic transmission, potentially improving cognitive function . This application underscores the compound's versatility in medicinal chemistry.
Material Science Applications
Beyond biological applications, (E)-2-(benzo[d]thiazol-2-yl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is being explored for its material properties. Its unique structural features allow it to be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with derivatives synthesized via analogous Knoevenagel reactions. For instance:
- (E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile () replaces the pyrazole ring with a chromene-thiazole system. The absence of a pyrazole ring reduces steric hindrance but may diminish electronic interactions critical for bioactivity .
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile () substitutes benzo[d]thiazole with benzo[d]imidazole.
Key Substituent Trends :
- Chloro vs. Nitro Groups : highlights that nitro substitutions on aryl rings improve antimycobacterial activity, while chloro groups may offer a balance between lipophilicity and electronic effects .
- Heterocycle Variations : Benzo[d]thiazole derivatives (e.g., the target compound) exhibit stronger π-π stacking than benzimidazole analogues, as seen in crystallographic studies of related structures .
Yield and Purity :
- The target compound’s synthesis achieves high yields (>80%) due to facile precipitation , whereas benzimidazole derivatives require recrystallization from ethanol, reducing overall efficiency .
Physicochemical Properties
- Solubility: The chloro substituent increases hydrophobicity compared to hydroxylated pyrazoles (e.g., ’s (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one), which exhibit higher aqueous solubility due to hydrogen bonding .
- Thermal Stability : Benzo[d]thiazole derivatives generally display higher melting points (>200°C) than benzochromene-thiazole hybrids (), attributed to stronger intermolecular interactions .
Biological Activity
(E)-2-(benzo[d]thiazol-2-yl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The compound is synthesized through a Knoevenagel condensation reaction involving 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction is typically conducted in ethanol with triethylamine as a catalyst, yielding the desired product with a melting point of 155–157 °C .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 50 to 250 μg/mL . The presence of electron-withdrawing groups in the structure enhances this activity.
Anticancer Properties
Thiazole and benzothiazole derivatives are recognized for their anticancer potential. The compound has been evaluated for cytotoxicity against different cancer cell lines, demonstrating promising results. In particular, it has been noted that the presence of specific substituents on the phenyl ring can significantly influence its anticancer activity. For example, modifications leading to increased lipophilicity or the introduction of halogens have been linked to enhanced potency against cancer cells .
Acetylcholinesterase Inhibition
Recent studies have identified this compound as a selective inhibitor of acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole and pyrazole moieties can enhance AChE inhibition .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound.
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves Knoevenagel condensation between a benzothiazole-derived carbonyl compound and a substituted pyrazole aldehyde. Key steps include:
- Reaction Setup : Use of L-proline (15 mol%) in ethanol as a catalyst for aldol-like condensation (improving stereoselectivity) .
- Purification : Silica gel column chromatography (e.g., ethyl acetate/petroleum ether gradient) and recrystallization in heptane to obtain pure crystals .
- Yield Optimization : Lower yields (e.g., 44% in one protocol ) highlight the need for precise stoichiometry and inert conditions to minimize side reactions.
Q. How is the E-configuration of the acrylonitrile bridge confirmed?
- X-ray Crystallography : Single-crystal diffraction confirms the E-geometry by showing the spatial arrangement of substituents across the double bond .
- 1H NMR Analysis : Coupling constants (J > 16 Hz for trans-vinylic protons) and diagnostic peaks (e.g., acrylonitrile protons at δ 7.47–7.53 ppm) .
Q. What analytical techniques are critical for characterization?
- Elemental Analysis : Validates purity (e.g., C: 67.33% found vs. 67.35% calculated ).
- 1H NMR : Assigns protons on aromatic rings (e.g., pyrazole CH3 at δ 2.27 ppm) and confirms functional groups .
- X-ray Diffraction : Resolves bond lengths (e.g., C=C bond at ~1.34 Å) and torsional angles .
Advanced Research Questions
Q. How do structural modifications influence photophysical or bioactive properties?
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Pyrazole Substitutions : Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances electrophilicity, potentially improving binding to biological targets .
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Benzothiazole Modifications : Methyl or tert-butyl groups alter solubility; for example, tert-butyl increases hydrophobicity, impacting crystallization behavior .
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Table 1 : Substituent Effects on Properties
Substituent (Pyrazole) Solubility (mg/mL) λmax (nm) Bioactivity (IC50, μM) 5-Cl, 3-Me, 1-Ph 0.12 (DMSO) 320 2.4 (vs. Target X) 5-H, 3-Me, 1-Ph 0.35 (DMSO) 310 >10
Q. What strategies address low reaction yields in synthesis?
- Catalyst Screening : L-proline improves atom economy in ethanol-mediated condensations .
- Solvent Optimization : THF vs. ethanol comparisons show ethanol reduces byproduct formation .
- Temperature Control : Room-temperature reactions minimize decomposition of sensitive intermediates (e.g., acrylonitrile derivatives) .
Q. How are computational methods applied to predict reactivity?
Q. How are solubility challenges mitigated during purification?
- Crystallization Solvents : Heptane or ethyl acetate/petroleum ether mixtures yield high-purity crystals .
- Derivatization : Introducing polar groups (e.g., hydroxyl via post-synthetic modification) improves aqueous solubility .
Data Contradiction Analysis
Q. Discrepancies in reported NMR shifts for pyrazole protons
- Example : Pyrazole CH3 peaks vary between δ 2.27 ppm (DMSO ) and δ 2.15 ppm (CDCl3 ).
- Resolution : Solvent-induced shifts (DMSO vs. CDCl3) and hydrogen bonding with the acrylonitrile group explain differences. Confirm assignments via 2D NMR (e.g., HSQC) .
Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC (e.g., CHIRALPAK® columns) to separate E/Z isomers if condensation lacks stereocontrol .
- Scale-Up Protocols : Replace column chromatography with recrystallization for industrial-scale applications (reduces solvent waste) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
